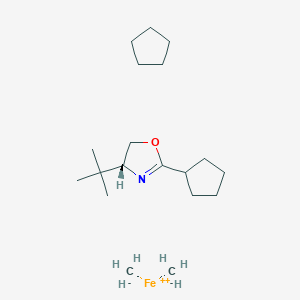
(4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C19H27FeNO and its molecular weight is 341.276. The purity is usually 95%.
BenchChem offers high-quality (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features suggest potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound based on existing research findings and case studies.
Chemical Structure and Properties
The compound is characterized by:
- IUPAC Name : (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole
- Molecular Formula : C19H32N2O2Fe
- Molecular Weight : 348.38 g/mol
This structure includes a cyclopentyl moiety and a tert-butyl group, which may influence its interaction with biological targets.
The biological activity of (4R)-4-Tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole is hypothesized to involve:
- Metal Ion Coordination : The iron(II) ion in the compound can form complexes with various biomolecules, potentially modulating enzymatic activities.
- Enzyme Interaction : The oxazole ring may interact with specific enzymes or receptors, leading to altered biochemical pathways.
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown:
- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties against common fungal strains.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Mechanistic studies indicate:
- Cytokine Modulation : The compound appears to reduce the production of pro-inflammatory cytokines in cell cultures.
- Cellular Pathway Inhibition : It may inhibit pathways associated with inflammation, such as NF-kB signaling.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of the compound against clinical isolates.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anti-inflammatory Activity Assessment
- Objective : To investigate the anti-inflammatory potential in a murine model.
- Methodology : Administration of the compound followed by assessment of inflammatory markers.
- Results : Reduced levels of TNF-alpha and IL-6 were observed, indicating a potential therapeutic effect in inflammatory conditions.
Comparative Analysis with Similar Compounds
Eigenschaften
IUPAC Name |
(4R)-4-tert-butyl-2-cyclopentyl-4,5-dihydro-1,3-oxazole;carbanide;cyclopentane;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.C5H10.2CH3.Fe/c1-12(2,3)10-8-14-11(13-10)9-6-4-5-7-9;1-2-4-5-3-1;;;/h9-10H,4-8H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t10-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNZLHMFGZSOMR-CZEDPBFNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1COC(=N1)C2CCCC2.C1CCCC1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC(C)(C)[C@@H]1COC(=N1)C2CCCC2.C1CCCC1.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37FeNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














